(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, coupled with a benzo[d]oxazole moiety and a methoxybenzylidene group, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.
Introduction of the Benzo[d]oxazole Moiety: This step involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative to form the benzo[d]oxazole ring.
Coupling with the Methoxybenzylidene Group: The final step is the Knoevenagel condensation of the thiazolidinone derivative with 4-methoxybenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or the methoxybenzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole moiety or the thiazolidinone ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles like amines or thiols, basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives, reduced methoxybenzylidene derivatives.
Substitution: Substituted benzo[d]oxazole or thiazolidinone derivatives.
Scientific Research Applications
(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive thiazolidinone core, which is known to interact with various biological targets.
Industry: Potential use in the development of new materials, dyes, and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as apoptosis, cell proliferation, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Benzo[d]oxazole Derivatives: Compounds with the benzo[d]oxazole moiety but different functional groups.
Methoxybenzylidene Derivatives: Compounds with the methoxybenzylidene group but different core structures.
Uniqueness
(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of the thiazolidinone core, benzo[d]oxazole moiety, and methoxybenzylidene group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-14-8-6-13(7-9-14)12-17-19(23)22(20(26)27-17)11-10-18-21-15-4-2-3-5-16(15)25-18/h2-9,12H,10-11H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCIYWUXKFAFQL-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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